Lipophilicity Modulation: -CF3 at C5 vs. -OH at C5
The replacement of the 5-hydroxyl group with a trifluoromethyl substituent significantly alters the lipophilicity of the octahydrocyclopenta[c]pyrrole core. The target compound (CAS 1251924-91-0 as free base) has a calculated partition coefficient (CLogP) of -0.145, while the unsubstituted octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) has a predicted XLogP3-AA of 1.1 [1]. This represents a logP shift of >1.2 units, moving the compound from a relatively lipophilic to a more polar/hydrophilic space, which can drastically affect membrane permeability, solubility, and off-target binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | CLogP = -0.145 (Enamine Store) |
| Comparator Or Baseline | Octahydrocyclopenta[c]pyrrole (CAS 5661-03-0): XLogP3-AA = 1.1 (PubChem) |
| Quantified Difference | ΔLogP ≈ -1.245 |
| Conditions | Computed values from different software (CLogP vs XLogP3-AA); comparison is directional |
Why This Matters
A >1.2 log unit difference in lipophilicity is a critical decision point in lead optimization, as it directly impacts a compound's ADME profile and its suitability for a specific target product profile (e.g., CNS vs. peripheral targets).
- [1] PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole (CID 110688). Retrieved May 10, 2026. View Source
